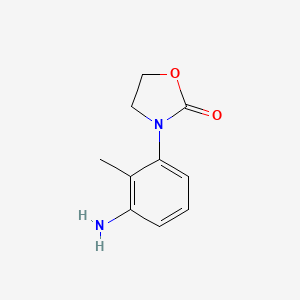

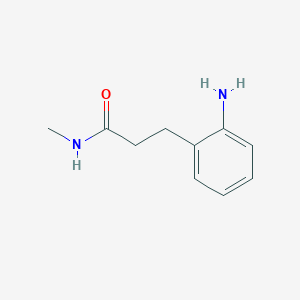

![molecular formula C12H14F3NO2 B1518918 2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate CAS No. 1087797-92-9](/img/structure/B1518918.png)

2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate

Descripción general

Descripción

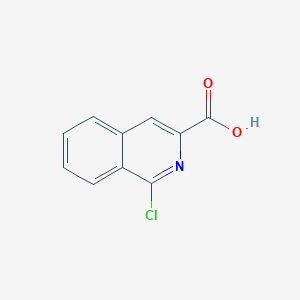

2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate is a chemical compound with the CAS Number: 1087797-92-9 . It has a molecular weight of 261.24 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-isopropylphenylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14F3NO2/c1-8(2)9-5-3-4-6-10(9)16-11(17)18-7-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Ortho-Arylation of O-Phenylcarbamates

The study by Zhao, Yeung, and Dong (2010) explored the use of palladium catalysis for C-H bond functionalization of O-phenylcarbamates, using sodium persulfate as an oxidant. This process created a new biaryl C-C linkage, demonstrating the potential of O-carbamates as directing groups for catalytic C-H bond activation, a significant advancement in the field of organic synthesis (Zhao, Yeung, & Dong, 2010).

Chromatographic Optical Resolution

Okamoto, Aburatani, and Hatada (1990) developed 3,5-disubstituted phenylcarbamates of cellulose and amylose as chiral stationary phases for high-performance liquid chromatography. This development was significant for the optical resolution of isomers, highlighting the utility of phenylcarbamates in enhancing chromatographic techniques (Okamoto, Aburatani, & Hatada, 1990).

Chemoselective Conjugation with PEG-like Amino-Azide

Oliveira, Martins, Mafra, and Gomes (2012) reported the synthesis of N-phthaloyl-chitosan O-prop-2-ynyl carbamate for chemoselective conjugation by azide-alkyne coupling. This research contributed to the field of polymer chemistry by providing a method for the bioconjugation of chitosan, enhancing its potential applications in biomedicine and environmental science (Oliveira et al., 2012).

Scandium Trifluoromethanesulfonate in Acylation of Alcohols

Ishihara, Kubota, Kurihara, and Yamamoto (1996) discussed the use of scandium trifluoromethanesulfonate as a catalyst for the acylation of alcohols with acid anhydrides or esterification of alcohols by carboxylic acids. This work demonstrated the catalyst's remarkable activity, especially in the selective macrolactonization of omega-hydroxy carboxylic acids, offering valuable insights into the field of organic synthesis (Ishihara et al., 1996).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(2-propan-2-ylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c1-8(2)9-5-3-4-6-10(9)16-11(17)18-7-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRORKQILIDXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

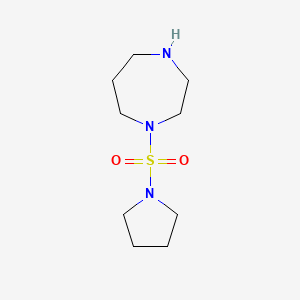

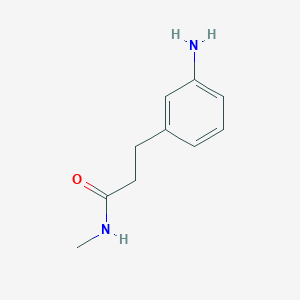

![1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B1518836.png)

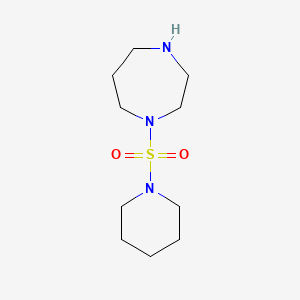

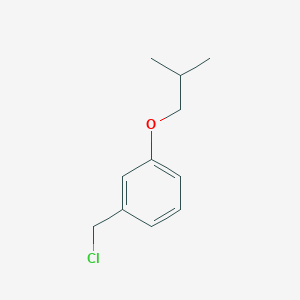

![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)

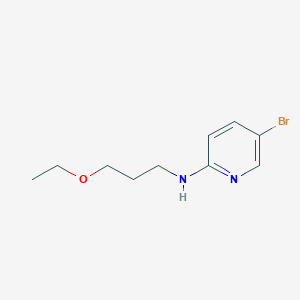

![5-{[(3-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1518843.png)